FF-10501-01 was developed as part of research efforts aimed at identifying novel agents that could effectively target metabolic pathways in cancer cells. The compound is synthesized through chemical processes that involve modifications of existing nucleoside analogs to enhance specificity and potency against the target enzyme.
FF-10501-01 falls under the category of enzyme inhibitors, specifically targeting inosine monophosphate dehydrogenase. This classification positions it as a metabolic inhibitor with potential applications in treating hematological malignancies and possibly other cancers that exhibit dependency on purine metabolism .
The synthesis of FF-10501-01 involves several chemical reactions designed to create a compound that effectively inhibits inosine monophosphate dehydrogenase. While specific proprietary methods may not be disclosed, the general approach includes:
The synthesis process is characterized by multiple steps involving organic reactions, including alkylation and acylation, followed by purification stages to ensure high purity levels suitable for biological testing. The efficiency of the synthesis can be influenced by factors such as reaction temperature, solvent choice, and catalyst presence.
The molecular structure of FF-10501-01 features a core structure typical of inosine monophosphate derivatives, with specific modifications that enhance its inhibitory properties against inosine monophosphate dehydrogenase.
Key structural data includes:
FF-10501-01 primarily participates in biochemical reactions where it inhibits inosine monophosphate dehydrogenase, leading to decreased levels of guanosine nucleotides within cells. This inhibition disrupts nucleotide biosynthesis pathways essential for DNA and RNA synthesis.
The inhibition mechanism involves competitive binding to the active site of inosine monophosphate dehydrogenase, preventing substrate conversion. Experimental assays typically utilize cell lines treated with varying concentrations of FF-10501-01 to determine its efficacy through assays measuring cell viability and apoptosis rates .
The mechanism by which FF-10501-01 exerts its effects involves several key processes:
Studies indicate that treatment with FF-10501-01 results in significant reductions in cell proliferation rates at concentrations above 30 μM, with observable effects on apoptosis markers such as cleaved caspase levels .
FF-10501-01 is typically presented as a white to off-white solid or powder. Its solubility profile indicates moderate solubility in aqueous solutions, which is advantageous for biological assays.
Key chemical properties include:
FF-10501-01 has potential applications across several domains:
Inosine-5′-monophosphate dehydrogenase (IMPDH) catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides, specifically the NAD⁺-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This reaction represents the branch point where the purine biosynthetic pathway diverges toward guanosine triphosphate (GTP) or adenosine triphosphate (ATP) production [1] [7]. As the primary gateway to guanine nucleotide pools, IMPDH tightly regulates intracellular GTP levels, which serve as:
Humans express two IMPDH isoforms: IMPDH1 (constitutively expressed) and IMPDH2 (highly inducible). Malignant cells frequently overexpress IMPDH2, particularly in hematologic cancers and solid tumors, leading to dysregulated GTP production that fuels uncontrolled proliferation [1] [10]. Biochemical studies reveal that IMPDH enzymes form functional tetramers or octamers, with their regulatory cystathionine β-synthase (CBS) domains serving as allosteric sites for nucleotide binding that modulate enzyme conformation and activity [5] [8].
Table 1: Key Biochemical Functions of IMPDH in Cellular Metabolism
Function | Biological Consequence | Therapeutic Implication |
---|---|---|
Rate-limiting GTP synthesis | Sustains nucleotide pools for DNA/RNA synthesis | Targets rapidly proliferating cancer cells |
Purine pathway branch point | Balances adenine/guanine nucleotide homeostasis | Disruption favors antiproliferative effects |
Allosteric regulation | Modulated by ATP/GTP/(p)ppGpp binding at CBS domains | Opportunity for targeted inhibition strategies |
IMPDH2 overexpression | Elevated in multiple cancer types versus normal tissues | Provides selective vulnerability |
The metabolic reprogramming of nucleotide biosynthesis represents a hallmark of cancer, with IMPDH2 emerging as a critical dependency in multiple malignancies. Elevated IMPDH2 expression correlates directly with:
The therapeutic selectivity of IMPDH inhibition arises from cancer cells' heightened dependence on de novo GTP biosynthesis. Unlike normal cells that efficiently salvage guanine nucleotides, malignant cells—especially those with dysregulated myc or p53 pathways—require continuous IMPDH activity to sustain proliferation. This vulnerability is exacerbated in chemotherapy-resistant clones that further upregulate IMPDH2 as an adaptive survival mechanism [6] [10].
The exploration of IMPDH inhibition spans over a century, marked by distinct developmental eras:
First-Generation (Natural Products): Mycophenolic acid (MPA), initially isolated from Penicillium cultures in 1893, represents the prototypical IMPDH inhibitor. Although initially investigated as an antibiotic, MPA was rediscovered in 1969 as a potent uncompetitive IMPDH inhibitor with immunosuppressive and antitumor properties. MPA demonstrated broad in vitro activity against leukemia, lymphoma, and solid tumor cell lines, but its clinical development in oncology was limited by gastrointestinal toxicity and variable responses at required therapeutic doses [1] [7] [9]. The prodrug mycophenolate mofetil (MMF) was subsequently developed to improve oral bioavailability and gained FDA approval for transplant immunosuppression in 1995.
Second-Generation Derivatives: Structural optimization efforts focused on improving potency, selectivity, and pharmacokinetic properties yielded novel compounds:
Table 2: Evolution of IMPDH Inhibitors in Oncology
Compound | Chemical Class | Key Properties | Oncological Findings |
---|---|---|---|
Mycophenolic acid | Natural phenolic compound | Uncompetitive inhibition; IC₅₀ ≈ 0.1 µM | Antitumor activity in diverse cell lines & mouse models |
Tiazofurin | Nucleoside analog | Competitive inhibition; metabolized to active form | Limited efficacy in Phase II leukemia trials |
VX-944 | Non-nucleoside inhibitor | Allosteric inhibition; IC₅₀ ≈ 10 nM | Preclinical activity in hematologic malignancies |
FF-10501-01 | Optimized heterocyclic core | Competitive inhibition; IC₅₀ ≈ 0.2-1.2 µM | Activity in HMA-resistant AML; Phase 1/2a clinical responses |
FF-10501-01 Development: Preclinical studies demonstrated potent antiproliferative effects against acute myeloid leukemia (AML) cell lines (IC₅₀ = 0.2-1.2 µM), including those resistant to hypomethylating agents (HMAs) like azacitidine. FF-10501-01 induced apoptosis in HMA-resistant cell lines without cross-resistance, suggesting a distinct mechanism of action [6]. In a phase 1/2a dose-escalation study (NCT02193958):
Table 3: Clinical Activity of FF-10501 in Phase 1/2a Trial
Patient Group | Evaluable Patients | Response Rate | Response Duration | Notable Outcomes |
---|---|---|---|---|
AML | 19 | 16% (3 PR) | 5-31 months | One patient with 31-month response |
MDS/CMML | 20 | 10% (2 mCR) | Up to 17+ months | One ongoing response at 17 months |
The current era (2015-present) has seen renewed interest in IMPDH inhibition, propelled by advanced molecular analyses (CRISPR/Cas9 screening, metabolomics) that identified tumor subtypes with exceptional GTP dependency. Novel therapeutic strategies include:
FF-10501-01 exemplifies the modern approach to IMPDH inhibitor development—addressing historical limitations through optimized chemical properties and patient selection based on tumor metabolic dependencies.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: